molecular formula C9H18N2O4 B13792774 Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)

Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)

Cat. No.: B13792774
M. Wt: 218.25 g/mol
InChI Key: LVALTDDPAWXCES-ZCFIWIBFSA-N
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Description

Chemical Name: Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI) Synonyms:

  • (R)-N-Boc-3-aminobutyric acid
  • (3R)-3-[(tert-Butoxycarbonyl)amino]butanoic acid
  • Boc-D-β-homoalanine

CAS Registry Number: 159991-23-8
Molecular Formula: C₉H₁₇N₂O₅
Molecular Weight: 233.24 g/mol
Key Properties:

  • Density: 1.14 g/cm³ (predicted)
  • Boiling Point: 345.6 ± 37.0 °C (predicted)
  • pKa: 4.72 ± 0.10 (predicted) .

This compound features a stereospecific (3R) configuration, an amino group at position 3, and a tert-butoxycarbonyl (Boc) protecting group at position 4. The Boc group enhances solubility in organic solvents and stabilizes the amino functionality during synthetic processes .

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(3R)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-6(10)4-7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1

InChI Key

LVALTDDPAWXCES-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI) typically involves the protection of the amino group with a Boc group. The process begins with the reaction of butanoic acid with a suitable amine to form the corresponding amide. This amide is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, amines, and the free amine after Boc deprotection.

Scientific Research Applications

Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI) involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various biochemical pathways without premature degradation. Upon removal of the Boc group, the free amine can interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Group Variations

Table 1: Structural Comparison
Compound Name & CAS No. Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Main Compound (159991-23-8) 3-amino, 4-Boc C₉H₁₇N₂O₅ 233.24 Peptide synthesis, chiral intermediate
Butanoic acid, 3-Boc-amino-2-hydroxy- (211746-09-7) 3-Boc, 2-hydroxy C₉H₁₇N₂O₅ 233.24 Hydroxyl group enhances hydrogen bonding
Butanoic acid, 4-Boc-amino-3-hydroxy- (120021-39-8) 4-Boc, 3-hydroxy (R-configuration) C₉H₁₇N₂O₅ 233.24 Chelating agent, metal coordination
Butanoic acid, 4-Boc-amino-3-methyl- (259857-57-3) 4-Boc, 3-methyl C₁₀H₁₉N₂O₄ 217.26 Increased lipophilicity for drug design
Boc-GABA (4-amino derivative, 568595-13-1) 4-Boc, 4-amino C₉H₁₇N₂O₄ 217.24 Neurotransmitter analog, GABA receptor studies
Key Observations :

Amino vs. Hydroxyl Groups: The main compound’s 3-amino group (vs. hydroxyl in 211746-09-7) increases nucleophilicity, making it more reactive in peptide couplings .

Positional Isomerism : The Boc group at position 4 in the main compound (vs. position 3 in 120021-39-8) alters steric hindrance, affecting substrate binding in enzymatic reactions .

Methyl Substitution : The 3-methyl derivative (259857-57-3) exhibits higher lipophilicity (logP ~1.08) compared to the main compound (logP ~0.95), influencing membrane permeability .

Physicochemical Properties

Table 2: Physical Property Comparison
Property Main Compound (159991-23-8) 4-Boc-3-hydroxy (120021-39-8) Boc-GABA (568595-13-1)
Density (g/cm³) 1.14 1.12 (predicted) 1.09
Boiling Point (°C) 345.6 340.0 (predicted) 332.5
pKa 4.72 4.65 (carboxylic acid) 4.80
Solubility Soluble in DMSO, methanol Poor in hexanes High in aqueous buffers

The main compound’s higher boiling point compared to Boc-GABA reflects stronger intermolecular hydrogen bonding due to the additional amino group. Its solubility in polar aprotic solvents (e.g., DMSO) is critical for solid-phase peptide synthesis .

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